molecular formula C9H6N4O2S B183406 Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- CAS No. 66474-51-9

Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)-

Cat. No. B183406
CAS RN: 66474-51-9
M. Wt: 234.24 g/mol
InChI Key: DICHPFGLGPMCCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrimidine family of compounds, which are widely used in the fields of biochemistry, pharmacology, and medicinal chemistry. Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of disciplines.

Mechanism Of Action

The mechanism of action of pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins involved in DNA and protein synthesis. It may also have other mechanisms of action that have yet to be fully elucidated.

Biochemical And Physiological Effects

Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in DNA and protein synthesis, as well as other cellular processes. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- in lab experiments is its ability to selectively inhibit specific enzymes and proteins involved in various biological processes. This makes it a valuable tool for studying the mechanisms of these processes. However, one limitation of using pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research involving pyrimidine, 2-((5-nitro-2-pyridinyl)thio)-. One area of interest is the development of new compounds based on pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- that have improved selectivity and efficacy. Another area of interest is the investigation of the potential therapeutic applications of pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- in various diseases and conditions, such as cancer, inflammation, and neurodegenerative disorders. Overall, pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- has great potential as a tool for scientific research and as a basis for the development of new therapeutic agents.

Synthesis Methods

Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- can be synthesized using a variety of methods, including the reaction of 5-nitro-2-pyridinethiol with chloroacetonitrile and potassium carbonate. Other methods involve the use of various reagents, such as sodium hydride, dimethylformamide, and acetic anhydride. The synthesis of pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)- has a number of potential applications in scientific research. It has been used as a tool for studying the mechanisms of various biological processes, including DNA synthesis, protein synthesis, and enzyme activity. It has also been used to investigate the effects of various drugs and compounds on these processes.

properties

CAS RN

66474-51-9

Product Name

Pyrimidine, 2-((5-nitro-2-pyridinyl)thio)-

Molecular Formula

C9H6N4O2S

Molecular Weight

234.24 g/mol

IUPAC Name

2-(5-nitropyridin-2-yl)sulfanylpyrimidine

InChI

InChI=1S/C9H6N4O2S/c14-13(15)7-2-3-8(12-6-7)16-9-10-4-1-5-11-9/h1-6H

InChI Key

DICHPFGLGPMCCG-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)SC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CN=C(N=C1)SC2=NC=C(C=C2)[N+](=O)[O-]

Other CAS RN

66474-51-9

Origin of Product

United States

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